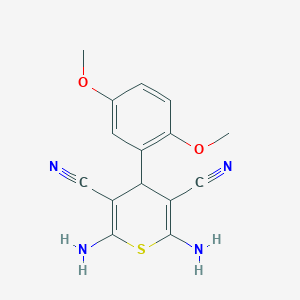![molecular formula C27H18N4O5S B15018113 N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-4-(5-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B15018113.png)
N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-4-(5-methyl-1,3-benzothiazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[3-(2,4-DINITROPHENOXY)PHENYL]-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a dinitrophenoxy group and a benzothiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[3-(2,4-DINITROPHENOXY)PHENYL]-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the nitration of phenol to produce 2,4-dinitrophenol, followed by etherification to attach the phenoxy group. The final step involves the formation of the imine linkage through a condensation reaction between the benzothiazolyl-substituted aniline and the dinitrophenoxy-substituted benzaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[3-(2,4-DINITROPHENOXY)PHENYL]-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy and benzothiazolyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic substitution can be facilitated by Lewis acids, while nucleophilic substitution may require bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields the corresponding amines, while substitution reactions can introduce various functional groups onto the phenoxy or benzothiazolyl rings.
Scientific Research Applications
(E)-1-[3-(2,4-DINITROPHENOXY)PHENYL]-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-1-[3-(2,4-DINITROPHENOXY)PHENYL]-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways. The benzothiazolyl group may interact with proteins and enzymes, affecting their function and activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
(E)-1-[3-(2,4-DINITROPHENOXY)PHENYL]-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE: can be compared with other nitro-substituted phenoxy compounds and benzothiazolyl derivatives.
4-(Diphenylamino)phenylboronic acid pinacol ester: Another compound with a similar structural motif used in organic synthesis.
Uniqueness
The uniqueness of (E)-1-[3-(2,4-DINITROPHENOXY)PHENYL]-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual nitro and benzothiazolyl groups make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C27H18N4O5S |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
1-[3-(2,4-dinitrophenoxy)phenyl]-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C27H18N4O5S/c1-17-5-12-26-23(13-17)29-27(37-26)19-6-8-20(9-7-19)28-16-18-3-2-4-22(14-18)36-25-11-10-21(30(32)33)15-24(25)31(34)35/h2-16H,1H3 |
InChI Key |
YRZOYBPRCSBXIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N=CC4=CC(=CC=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide](/img/structure/B15018048.png)
![2-amino-5-(2,3-dimethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15018051.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-ethylbenzamide](/img/structure/B15018062.png)

![2-[(3-bromobenzyl)oxy]-N'-[(E)-(4-iodophenyl)methylidene]benzohydrazide](/img/structure/B15018077.png)

![2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15018083.png)
![2-(3-chlorophenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15018087.png)
![N'-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-[(3-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B15018098.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B15018106.png)
![N-(4-Chloro-2-methylphenyl)-1-{N'-[(E)-{4-[(4-chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamide](/img/structure/B15018109.png)
![4-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B15018112.png)
![2,6-bis[2-(3,4-dimethylphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B15018130.png)
